![molecular formula C11H10BrN B061292 1-[4-(Bromomethyl)phenyl]-1H-pyrrole CAS No. 184698-65-5](/img/structure/B61292.png)
1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Overview
Description
1-[4-(Bromomethyl)phenyl]-1H-pyrrole, also known as 4-bromomethyl-1-phenylpyrrole (BMPP), is a heterocyclic compound that has been studied for its potential applications in a variety of fields. It is a derivative of 1-phenylpyrrole, a compound found in nature, and has a wide range of biological, biochemical, and physiological activities. BMPP is of particular interest due to its unique properties and its ability to interact with a variety of cellular targets.
Scientific Research Applications
Electronic and Structural Properties in Organometallic Chemistry : Hildebrandt, Schaarschmidt, and Lang (2011) explored the electronic and structural properties of compounds related to 1H-pyrrole. They synthesized novel diferrocenyl-1-phenyl-1H-pyrrole and tetraferrocenyl-1-phenyl-1H-pyrrole, providing insights into electron delocalization and electrochemical properties of these compounds, which are significant in organometallic chemistry (Hildebrandt, Schaarschmidt, & Lang, 2011).
Synthesis of Pyrroloquinolines and Ullazines : Das, Ghosh, and Koenig (2016) demonstrated the synthesis of pyrrolo[1,2-a]quinolines and ullazines from N-arylpyrroles (similar to 1-[4-(Bromomethyl)phenyl]-1H-pyrrole) and arylalkynes using visible light. This work contributes to organic synthesis methodologies, particularly in the development of light-mediated reactions (Das, Ghosh, & Koenig, 2016).
Photoluminescent Conjugated Polymers : Beyerlein and Tieke (2000) and Zhang and Tieke (2008) discussed the synthesis and properties of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units. These polymers exhibit strong fluorescence and are relevant for electronic applications, highlighting the role of 1H-pyrrole derivatives in the development of new materials with photophysical properties (Beyerlein & Tieke, 2000); (Zhang & Tieke, 2008).
Dopamine Receptor Binding Studies : Mach et al. (2003) prepared pyrrole analogues (similar to this compound) and evaluated their affinity for dopamine D2, D3, and D4 receptors. This research is significant for understanding the binding properties of pyrrole derivatives in neurochemistry and pharmacology (Mach et al., 2003).
Corrosion Inhibition in Carbon Steel : Zarrouk et al. (2015) studied the inhibitive action of 1H-pyrrole-2,5-dione derivatives against the corrosion of carbon steel in hydrochloric acid. This research highlights the potential application of pyrrole derivatives as corrosion inhibitors, a critical aspect in materials science and engineering (Zarrouk et al., 2015).
properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNJHFDDUGRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383678 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184698-65-5 | |
| Record name | 1-[4-(Bromomethyl)phenyl]-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 184698-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



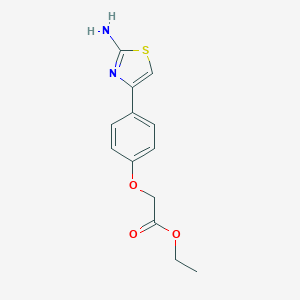
![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
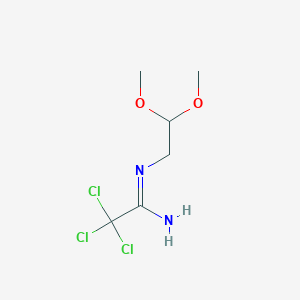

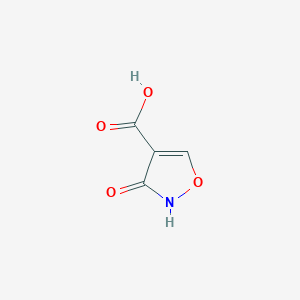
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
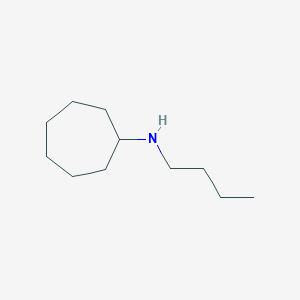
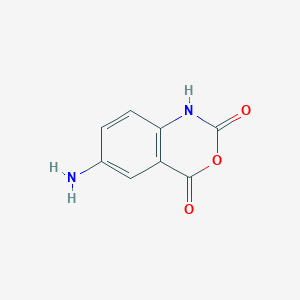
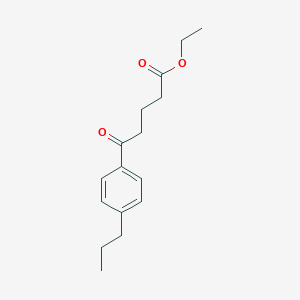

![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)


![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)